molecular formula C14H22N2S4 B12099765 2,3,12,13-Tetrathia-9,16-diazapentacyclo[12.6.0.04,11.05,9.016,20]icosane

2,3,12,13-Tetrathia-9,16-diazapentacyclo[12.6.0.04,11.05,9.016,20]icosane

Cat. No.: B12099765
M. Wt: 346.6 g/mol
InChI Key: DAZPQMCIGXENBY-UHFFFAOYSA-N
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Description

Cassipourine is a fascinating chemical compound belonging to the class of alkaloids. It is characterized by its unique structure, which includes sulfur atoms as part of its molecular framework. This compound has garnered significant interest due to its diverse applications in scientific research and its intriguing chemical properties .

Preparation Methods

Cassipourine can be synthesized through various methods, primarily focusing on the chemistry of 1,2-dithiols and the pyrrolizidine ring system. One approach involves the closure of the tetrathiocane ring, which is a crucial step in its synthesis . The preparation of 1,2-dithiols and pyrrolizidine-1,2-dithiol are also essential steps in the synthetic route . Industrial production methods for Cassipourine are not extensively documented, but laboratory-scale synthesis typically involves these key steps.

Chemical Reactions Analysis

Cassipourine undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Some notable reactions include:

Common reagents used in these reactions include hydrogen peroxide, Raney nickel, and zinc dust. The major products formed from these reactions are pyrrolizidine and its derivatives .

Scientific Research Applications

Cassipourine has diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Its unique properties make it an excellent candidate for studying various phenomena, including catalytic reactions and biological pathways . In chemistry, it is used to explore the reactivity of sulfur-containing compounds. In biology and medicine, Cassipourine’s potential therapeutic effects are being investigated, although it is primarily used for research purposes and not for human consumption .

Mechanism of Action

The mechanism by which Cassipourine exerts its effects is not fully understood. it is known to interact with molecular targets and pathways involving sulfur atoms. The presence of sulfur in its structure suggests that it may participate in redox reactions and other biochemical processes. Further research is needed to elucidate the precise molecular targets and pathways involved in its mechanism of action .

Comparison with Similar Compounds

Cassipourine is unique due to its tetrathiocane ring structure and the presence of multiple sulfur atoms. Similar compounds include other sulfur-containing alkaloids such as erysothiovine, erysothiopine, and zapotidine . These compounds share some structural similarities but differ in their specific chemical properties and reactivity. Cassipourine’s distinct structure and reactivity make it a valuable compound for scientific research.

Properties

IUPAC Name

2,3,12,13-tetrathia-9,16-diazapentacyclo[12.6.0.04,11.05,9.016,20]icosane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2S4/c1-3-9-13-11(7-15(9)5-1)17-18-12-8-16-6-2-4-10(16)14(12)20-19-13/h9-14H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAZPQMCIGXENBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3C(CN2C1)SSC4CN5CCCC5C4SS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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